![molecular formula C12H11N5O2S B5869376 N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5869376.png)
N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide, commonly known as FTA, is a chemical compound that has been of great interest in scientific research due to its unique properties. FTA is a tetrazole-based compound that has been synthesized using various methods. Its mechanism of action is still not fully understood, but it has been shown to have biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of FTA is still not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
FTA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are responsible for inflammation. FTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, FTA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using FTA in lab experiments is its low toxicity. FTA has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using FTA in lab experiments is its low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for research on FTA. One potential area of research is the development of FTA-based drugs for the treatment of cancer and neurological disorders. Another potential area of research is the investigation of the mechanism of action of FTA, which could lead to the development of new drugs with similar properties. Finally, further research is needed to determine the safety and efficacy of FTA in humans.
Synthesis Methods
FTA can be synthesized using various methods, but the most commonly used method is the reaction between 2-thienylhydrazine and 2-furylacetic acid, followed by the reaction with sodium azide and acetic anhydride. The final product is obtained by the reaction of the intermediate product with ammonia and acetic acid. The purity of the final product can be improved by recrystallization from ethanol.
Scientific Research Applications
FTA has been extensively studied for its potential use in various scientific fields. It has been shown to have antimicrobial, antifungal, and anticancer properties. FTA has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-thiophen-2-yltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c18-11(13-7-9-3-1-5-19-9)8-17-15-12(14-16-17)10-4-2-6-20-10/h1-6H,7-8H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGAIXATBKGKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN2N=C(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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